molecular formula C16H12N6O2 B2402222 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine CAS No. 2034366-97-5

8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B2402222
CAS No.: 2034366-97-5
M. Wt: 320.312
InChI Key: TULLJLNDPPOHKC-UHFFFAOYSA-N
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Description

8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their significant pharmacological properties, particularly in the field of medicinal chemistry. The structure of this compound includes a triazole ring fused to a benzodiazepine core, with additional nitro and pyridyl substituents that contribute to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine typically involves multistep reactions starting from readily available benzodiazepine precursors One common method includes the cyclization of a benzodiazepine derivative with a suitable triazole precursor under acidic or basic conditionsThe pyridyl group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridylboronic acid or pyridyl halide as the coupling partner .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the industrial synthesis to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant activities.

Mechanism of Action

The mechanism of action of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The nitro and pyridyl groups may also contribute to its binding affinity and selectivity for certain receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific combination of nitro and pyridyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triazolobenzodiazepines. These structural features can influence its receptor binding profile, metabolic stability, and overall therapeutic potential .

Properties

IUPAC Name

1-methyl-8-nitro-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c1-10-19-20-15-9-18-16(13-4-2-3-7-17-13)12-8-11(22(23)24)5-6-14(12)21(10)15/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULLJLNDPPOHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342664
Record name Pynazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034366-97-5
Record name Pynazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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